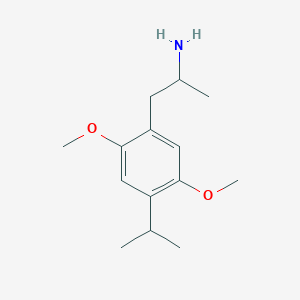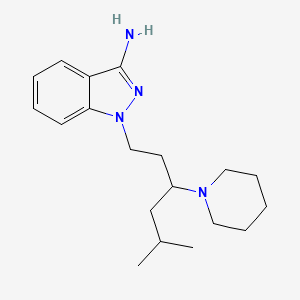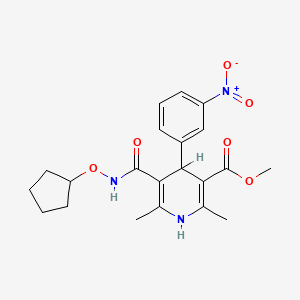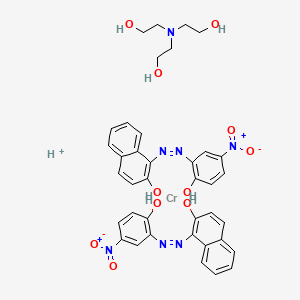
Propanamide, 3-(((1-ethyl-1H-tetrazol-5-yl)methyl)thio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(((1-Ethyl-1H-tetrazol-5-yl)methyl)thio)propanamide is a chemical compound with the molecular formula C7H13N5OS and a molecular weight of 215.28 g/mol It is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom
Vorbereitungsmethoden
The synthesis of 3-(((1-Ethyl-1H-tetrazol-5-yl)methyl)thio)propanamide typically involves the reaction of 1-ethyl-1H-tetrazole-5-methanethiol with 3-bromopropanamide under suitable conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
3-(((1-Ethyl-1H-tetrazol-5-yl)methyl)thio)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding thiols.
Substitution: Nucleophilic substitution reactions can occur at the amide or thioether positions, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-(((1-Ethyl-1H-tetrazol-5-yl)methyl)thio)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s tetrazole ring is known for its bioisosteric properties, making it useful in the design of biologically active molecules, such as enzyme inhibitors or receptor agonists.
Industry: The compound can be used in the production of specialty chemicals and advanced materials, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 3-(((1-Ethyl-1H-tetrazol-5-yl)methyl)thio)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing the compound to bind to active sites and modulate the activity of target proteins . This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
3-(((1-Ethyl-1H-tetrazol-5-yl)methyl)thio)propanamide can be compared with other tetrazole-containing compounds, such as:
1H-Tetrazole-5-thiol: Similar in structure but lacks the amide group, making it less versatile in certain applications.
4-(1H-Tetrazol-5-yl)benzoic acid: Contains a carboxylic acid group instead of an amide, which affects its chemical reactivity and biological activity.
5-(Ethylthio)-1H-tetrazole:
The uniqueness of 3-(((1-Ethyl-1H-tetrazol-5-yl)methyl)thio)propanamide lies in its combination of the tetrazole ring, thioether linkage, and amide group, which provides a versatile platform for chemical modifications and applications.
Eigenschaften
CAS-Nummer |
85697-02-5 |
|---|---|
Molekularformel |
C7H13N5OS |
Molekulargewicht |
215.28 g/mol |
IUPAC-Name |
3-[(1-ethyltetrazol-5-yl)methylsulfanyl]propanamide |
InChI |
InChI=1S/C7H13N5OS/c1-2-12-7(9-10-11-12)5-14-4-3-6(8)13/h2-5H2,1H3,(H2,8,13) |
InChI-Schlüssel |
DLILMAIALIVQNX-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=NN=N1)CSCCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![sodium;(2R,3R)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B15187470.png)






